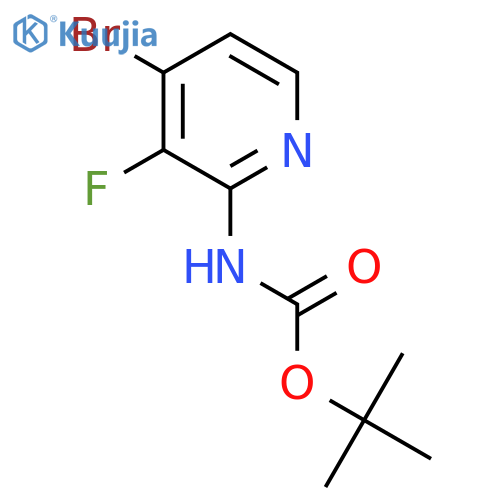Cas no 2680688-10-0 (tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate)

2680688-10-0 structure
商品名:tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-(4-bromo-3-fluoro-2-pyridinyl)-, 1,1-dimethylethyl ester
- tert-Butyl (4-bromo-3-fluoropyridin-2-yl)carbamate
- EN300-28288232
- 2680688-10-0
- tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate
-
- インチ: 1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
- InChIKey: VDYYIBKQBJMWNV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C(C=1F)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 290.00662g/mol
- どういたいしつりょう: 290.00662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.515±0.06 g/cm3(Predicted)
- ふってん: 277.9±40.0 °C(Predicted)
- 酸性度係数(pKa): 10.80±0.70(Predicted)
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28288232-5g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 5g |
$3645.0 | 2023-09-08 | ||
| Enamine | EN300-28288232-2.5g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
| Enamine | EN300-28288232-0.05g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
| Enamine | EN300-28288232-1g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 1g |
$1256.0 | 2023-09-08 | ||
| Enamine | EN300-28288232-10.0g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
| Enamine | EN300-28288232-0.25g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 | |
| Enamine | EN300-28288232-10g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 10g |
$5405.0 | 2023-09-08 | ||
| Enamine | EN300-28288232-1.0g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
| Enamine | EN300-28288232-0.5g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
| Enamine | EN300-28288232-0.1g |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
2680688-10-0 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Shubo Wang,Jun Pu,Yao Tong,Yuanyuan Cheng,Yan Gao,Zhenghua Wang J. Mater. Chem. A, 2014,2, 5434-5440
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
2680688-10-0 (tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
